Pneumocandin A0

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

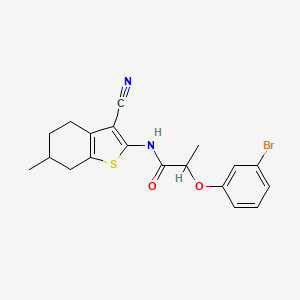

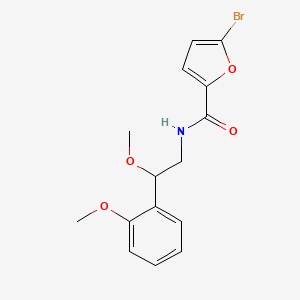

Pneumocandin A0 is a lipopeptide antibiotic produced by Zalerion arboricola . It has a strong anti-Candida effect and inhibits the synthesis of 1,3 early-glucan in vitro .

Synthesis Analysis

The biosynthetic steps leading to the formation of pneumocandin B0 have been elucidated . The pneumocandin biosynthetic gene cluster contains a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) arranged in tandem, two cytochrome P450 monooxygenases, seven other modifying enzymes, and genes for L-homotyrosine biosynthesis .Molecular Structure Analysis

The molecular formula of Pneumocandin A0 is C56H71N9O20 .Chemical Reactions Analysis

Metabolic profiling was used to discover mechanisms of increased pneumocandin B0 production in a high-yield strain by comparing it with its parent strain . Initially, 79 intracellular metabolites were identified, and the levels of 15 metabolites involved in six pathways were found to be directly correlated with pneumocandin B0 biosynthesis .Physical And Chemical Properties Analysis

Pneumocandin A0 has a boiling point of 1600.0±65.0 °C (Predicted) and a density of 1.56 .Applications De Recherche Scientifique

Biosynthesis and Genetic Engineering

- Pneumocandins, including A0, are produced by fungi like Glarea lozoyensis and are part of the echinocandin family. Genetic manipulation of G. lozoyensis can lead to exclusive production of pneumocandin B0, a precursor for antifungal drugs like caspofungin acetate, by disrupting the GLOXY4 gene, which is involved in L-leucine cyclization. This genetic modification halts the production of pneumocandin A0 and results in exclusive pneumocandin B0 production (Chen et al., 2014).

- Pneumocandin A0, alongside pneumocandin B0 and other lipopeptides, are identified as echinocandin class antifungal agents, produced by mutants of Zalerion arboricola. Their structures have been determined mainly through spectroscopic analysis (Hensens et al., 1992).

Antifungal Activity and Drug Development

- Insertional inactivation of genes in the pneumocandin biosynthetic pathway generated multiple pneumocandin analogues. These include pneumocandins A0 and B0, demonstrating potent antifungal activities, with some new metabolites showing greater efficacy against fungal species like Candida and Aspergillus fumigatus (Li et al., 2015).

- The pneumocandins, including A0, are effective in treating fungal infections in animal models, as demonstrated in a rat model of pulmonary aspergillosis. This research suggests potential applications of these compounds in treating similar infections in humans (Kurtz et al., 1995).

Fermentation and Production Optimization

- Studies on Glarea lozoyensis, the producer of pneumocandin B0, highlight the impact of different seed medium nitrogen sources on fungal morphology and pneumocandin yield. Cotton seed powder, as a nitrogen source, resulted in increased pneumocandin B0 yield and improved dissolved oxygen levels, demonstrating the importance of medium composition in maximizing production (Song et al., 2018).

Mécanisme D'action

Pneumocandins are antifungal lipohexapeptides of the echinocandin family that noncompetitively inhibit the synthesis of 1,3- β -glucan synthase of the fungal cell wall . This inhibition leads to glucan polymer depletion in the fungal cell wall and results in osmotic instability and fungal cell lysis .

Safety and Hazards

Orientations Futures

The biosynthetic steps leading to the formation of pneumocandin B0 provide a framework and attractive model for further design of new antifungal therapeutics around natural variations in echinocandin structural diversities via genetic and chemical tools . There are ongoing efforts to enhance the production of pneumocandin B0 through random mutagenesis and fermentation optimization .

Propriétés

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQUSLQYURJBIT-MFKXNLKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82N8O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2769818.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2769820.png)

![[5-(2-Aminophenyl)furan-2-yl]methanol](/img/structure/B2769822.png)

![4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2769823.png)

![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)

![N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B2769833.png)